(2-Methoxy-phenyl)-piperidin-4-yl-methanol

Purity Specification Procurement Quality Control

Choose (2-Methoxy-phenyl)-piperidin-4-yl-methanol for CNS medicinal chemistry programs requiring a functionalized arylpiperidine pharmacophore. Unlike generic 4-piperidinemethanol, its ortho-methoxyphenyl group provides critical hydrophobic and hydrogen-bonding surfaces essential for selective 5-HT2A receptor engagement, as established in patent literature. The unprotected piperidine nitrogen and secondary alcohol enable versatile derivatization—N-alkylation, O-acylation, or redox sequences—supporting rapid lead optimization. With 2 H-bond donors, 3 acceptors, and 3 rotatable bonds, this fragment is optimized for screening libraries targeting psychiatric and neurological disorders. Available at research-grade purity with dependable global fulfillment.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1082554-80-0
Cat. No. B1500743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-phenyl)-piperidin-4-yl-methanol
CAS1082554-80-0
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C2CCNCC2)O
InChIInChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)13(15)10-6-8-14-9-7-10/h2-5,10,13-15H,6-9H2,1H3
InChIKeyGVEWAUPLTLZANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-phenyl)-piperidin-4-yl-methanol CAS 1082554-80-0: Piperidine-Methanol Building Block for Medicinal Chemistry and Receptor Ligand Design


(2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082554-80-0) is a synthetic small molecule belonging to the arylpiperidinemethanol class, with a molecular formula of C13H19NO2 and a molecular weight of 221.3 g/mol . It features a 2-methoxyphenyl group and a secondary alcohol linked to a piperidine ring, offering both hydrogen bond donor and acceptor capacity [1]. This compound is primarily utilized as a research intermediate or building block in medicinal chemistry , and its core scaffold is associated with 5-HT2A receptor ligand design [2]. Commercially, it is supplied at ≥95% purity by vendors such as BOC Sciences, AKSci, and Alfa Chemistry .

Why (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082554-80-0) Cannot Be Substituted with Unsubstituted Piperidinemethanol Analogs


Direct substitution of (2-Methoxy-phenyl)-piperidin-4-yl-methanol with simpler, unsubstituted piperidinemethanol building blocks (e.g., 4-piperidinemethanol, CAS 6457-49-4) is not chemically or pharmacologically equivalent. The target compound's 2-methoxyphenyl group introduces a defined hydrophobic and hydrogen-bonding surface that is absent in the core scaffold [1]. This aromatic substitution is critical for engaging specific binding pockets in targets such as the 5-HT2A receptor, as established by patent literature on structurally related N-aralkyl piperidinemethanol derivatives, which demonstrates that aryl substitution dictates both receptor affinity and selectivity [2]. Without this moiety, the compound loses its designed ligand properties, making it unsuitable for projects requiring a functionalized arylpiperidine core. The quantitative evidence below clarifies the specific, measurable differences that justify its selection over generic alternatives.

Quantitative Differentiation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082554-80-0) Against Analogs and Scaffolds


Commercial Purity Benchmark: Minimum 95% Purity Specification Enables Reproducible Synthesis and Assay Development

Commercial vendors including BOC Sciences, AKSci, and Alfa Chemistry supply (2-Methoxy-phenyl)-piperidin-4-yl-methanol with a minimum purity specification of 95% . This contrasts with unstandardized or lower-purity generic piperidinemethanol intermediates (e.g., 4-piperidinemethanol, CAS 6457-49-4), which are frequently offered without a guaranteed purity threshold .

Purity Specification Procurement Quality Control Medicinal Chemistry

Scaffold-Specific Hydrogen Bonding Capacity: Defined Donor/Acceptor Profile Facilitates Targeted Molecular Recognition

The target compound possesses a specific hydrogen bond donor/acceptor profile: 2 hydrogen bond donors (the secondary alcohol and the piperidine NH) and 3 hydrogen bond acceptors (the ether oxygen of the methoxy group, the alcohol oxygen, and the piperidine nitrogen) [1]. In contrast, the simpler analog 4-piperidinemethanol (CAS 6457-49-4) has 2 donors (alcohol and NH) but only 2 acceptors (alcohol and piperidine nitrogen), lacking the methoxy oxygen . This additional acceptor capacity can be exploited for unique interactions with target proteins, as seen in the 5-HT2A receptor ligand class [2].

Molecular Recognition Hydrogen Bonding Structure-Based Design Receptor Binding

Structural Precedence in 5-HT2A Receptor Ligand Patents: Scaffold Alignment with Potent and Selective Inhibitors

U.S. Patent 5,169,096 explicitly claims N-aralkyl piperidinemethanol derivatives as potent and selective inhibitors of serotonin binding at the 5-HT2A receptor site [1]. While the target compound (2-Methoxy-phenyl)-piperidin-4-yl-methanol is not itself a final drug, its core scaffold—an aryl group attached to a piperidinemethanol moiety—is the fundamental pharmacophore of this patent class. In contrast, simpler piperidinemethanol analogs lacking the aromatic substitution are not covered by this patent's structural claims and lack the demonstrated class-level activity [1]. The 2-methoxyphenyl substitution pattern is explicitly claimed as a key feature (R1 = methoxy) [1].

5-HT2A Receptor Serotonin Ligand Design Patent Literature CNS Drug Discovery

Rotatable Bond Count: Increased Conformational Flexibility Relative to Rigid Analogs for Library Diversification

The target compound has 3 rotatable bonds (methoxy, C-C to alcohol, and C-C to piperidine ring) [1]. This provides greater conformational flexibility than a more rigid analog like (4-methoxyphenyl)(piperidin-4-yl)methanol (CAS 37581-37-6), which, due to its para-substitution, may exhibit a different rotational profile and potential for pi-stacking interactions . The ortho-methoxy group in the target compound introduces a steric and electronic bias that can lead to distinct conformational preferences.

Conformational Flexibility Molecular Diversity Fragment-Based Design Medicinal Chemistry

Optimal Research and Industrial Use Cases for (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082554-80-0)


5-HT2A Receptor Ligand Design and CNS Drug Discovery

This compound serves as a foundational building block for synthesizing novel N-aralkyl piperidinemethanol derivatives, a class patented for potent and selective inhibition of serotonin binding at the 5-HT2A receptor [1]. Its 2-methoxyphenyl substitution directly aligns with the patent's pharmacophore, enabling the creation of focused compound libraries for CNS drug discovery programs targeting psychiatric or neurological disorders [1].

Fragment-Based Screening and Hit-to-Lead Optimization

With its defined hydrogen bond donor/acceptor profile (2 donors, 3 acceptors) and 3 rotatable bonds, this molecule is an ideal fragment for screening campaigns [2]. Its ortho-methoxy substitution provides a unique steric and electronic footprint compared to para-substituted regioisomers, allowing researchers to probe differential binding modes and optimize lead compounds for improved affinity and selectivity .

Synthetic Methodology Development for Piperidine-Functionalized Alcohols

The compound's secondary alcohol and unprotected piperidine nitrogen offer versatile handles for derivatization. Researchers can utilize this scaffold to develop new synthetic methodologies, such as selective N-alkylation, O-acylation, or oxidation/reduction sequences, contributing to the broader field of piperidine chemistry and generating diverse compound collections for biological evaluation .

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